9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
9-[4-(2-hydroxyethyl)phenyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-13-12-17-6-8-19(9-7-17)26-14-21-23(30-16-26)11-10-20-24(28)22(15-29-25(20)21)18-4-2-1-3-5-18/h1-11,15,27H,12-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSSXJHFJXNTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1C5=CC=C(C=C5)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 349.4 g/mol. The structure includes a chromeno-oxazine framework, which is known to influence its biological interactions.
Antiviral Activity
Recent studies have demonstrated that derivatives of oxazinyl flavonoids exhibit significant antiviral properties. For instance, compounds similar to the target compound have shown effectiveness against Tobacco Mosaic Virus (TMV). In one study, specific derivatives demonstrated inactivation activity rates exceeding 60% at concentrations of 500 μg/mL, outperforming the standard antiviral ribavirin . The mechanism appears to involve inhibition of viral assembly through interaction with viral coat proteins.
Antifungal Activity
The compound's structural analogs have also been evaluated for antifungal properties. A series of synthesized oxazinyl flavonoids showed moderate to high inhibitory activities against common agricultural pathogens. For example, certain compounds exhibited inhibition rates higher than 50% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 μg/mL . This suggests that the target compound may possess similar antifungal activities due to its structural characteristics.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. This interaction may modulate various biochemical pathways, including those involved in viral replication and cell signaling processes associated with tumor growth.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| MDPI Study on Oxazinyl Flavonoids | Compounds showed significant antiviral activity against TMV | Suggests potential for agricultural applications |
| PMC Research on Antifungal Activity | Inhibition rates over 50% against several fungal pathogens | Indicates potential as a fungicide |
| Synthesis and Biological Evaluation | Structural modifications enhanced biological activity | Highlights importance of chemical structure in activity |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among chromeno-oxazine derivatives include substituents at positions 3, 9, and peripheral groups. Below is a comparative analysis:
Table 1: Structural and Physical Property Comparison
Key Observations:
The sulfone group in 946385-16-6 () further enhances polarity and oxidative stability .
Electronic Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in 4c) may reduce electron density on the chromeno-oxazine core, influencing reactivity and binding interactions . Electron-donating groups (e.g., methyl in 6d) increase hydrophobicity and may enhance membrane permeability .
Synthetic Yields :
- Substituents with steric bulk (e.g., 2,3-dimethylbenzyl in 6e ) correlate with lower yields (50%), while simpler groups (e.g., 4-methylbenzyl in 6d ) achieve higher yields (70%) .
Physicochemical Properties
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what key intermediates are involved?
The synthesis of chromeno-oxazine derivatives typically involves multi-step pathways. A common approach includes:
- Core formation : Constructing the chromeno-oxazine core via Pechmann condensation (coumarin derivatives) or multi-component reactions involving arylglyoxals and aminocoumarins .
- Functionalization : Introducing substituents (e.g., hydroxyethyl, phenyl) via alkylation or nucleophilic substitution. For example, the hydroxyethyl group can be introduced using ethylene oxide or protected glycol precursors under basic conditions .
- Cyclization : Final oxazine ring closure using dehydrating agents like PCl₃ or POCl₃ . Key intermediates include the chromene precursor and substituted benzyl intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
